molecular formula C8H10N2O3S B15529645 Ethyl (2-aminothiophene-3-carbonyl)carbamate

Ethyl (2-aminothiophene-3-carbonyl)carbamate

Cat. No.: B15529645
M. Wt: 214.24 g/mol
InChI Key: MTQFKEBUNBNDNU-UHFFFAOYSA-N
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Description

Ethyl (2-aminothiophene-3-carbonyl)carbamate ( 1171382-99-2) is a chemical building block with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound features a thiophene core, a structure recognized as a critical scaffold in medicinal chemistry. Notably, structurally similar 2-aminothiophene-3-carboxylate derivatives have been identified as key intermediates in the synthesis of novel thiophene-arylamide compounds, which are investigated as potent noncovalent inhibitors of the bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) . DprE1 is a validated target for the development of new antitubercular agents, and inhibitors derived from this chemical class have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis in preclinical research . As such, this compound serves as a valuable synthetic intermediate for researchers working in early-stage drug discovery, particularly in the design and synthesis of novel anti-infective agents. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl N-(2-aminothiophene-3-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-7(11)5-3-4-14-6(5)9/h3-4H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQFKEBUNBNDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Ethyl (2-aminothiophene-3-carbonyl)carbamate shares structural similarities with several carbamates discussed in the evidence:

Compound Key Structural Features Lipophilicity (log k) Key References
Ethyl carbamate CH₃CH₂-O-CO-NH₂ ~0.45 (estimated)
Vinyl carbamate CH₂=CH-O-CO-NH₂ Not reported
3-Acetylphenyl ethyl(methyl)carbamate Phenyl ring with acetyl and ethylmethylcarbamate groups Variable (HPLC-derived)
Ethyl (2-amino-5-bromopyridin-3-yl)carbamate Pyridine ring with bromo and carbamate groups Not reported
  • Thiophene vs. This could influence binding affinity in biological systems .
  • Lipophilicity : Carbamates with aromatic substituents (e.g., 4-chloro-phenyl derivatives) exhibit log k values ranging from 1.2 to 3.5, depending on alkyl chain length and halogenation . The thiophene moiety may confer moderate lipophilicity, balancing solubility and membrane permeability.

Carcinogenicity and Mutagenicity

  • Vinyl Carbamate: Exhibits 10–50× higher carcinogenic potency than ethyl carbamate in murine models, inducing lung adenomas, hepatic carcinomas, and skin tumors. It is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 via cytochrome P-450-mediated activation .
  • Ethyl Carbamate: Classified as IARC Group 2A ("probably carcinogenic"), with concentrations in alcoholic beverages (e.g., cachaça, Chinese liquors) often exceeding regulatory limits (150–210 µg/L). Synergistic effects with ethanol exacerbate risks .
  • Target Compound: No direct carcinogenicity data are available. However, the presence of a reactive amine group raises theoretical concerns about metabolic activation to electrophilic intermediates, as seen in vinyl carbamate .

Q & A

Q. What regulatory thresholds apply to ethyl carbamate analogs in preclinical studies?

  • Compliance :
  • FDA ICH S2(R1) : Limit genotoxic impurities to <1.5 µg/day exposure.
  • EU Directive 2022/439 : Maximum 400 µg/kg in fermented foods; adapt for cell culture media .

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